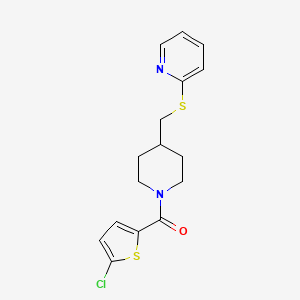

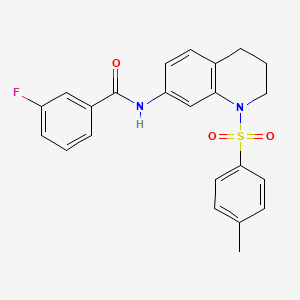

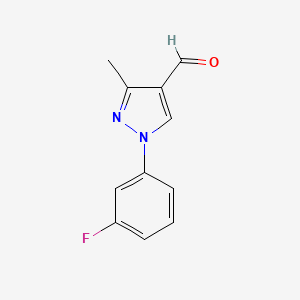

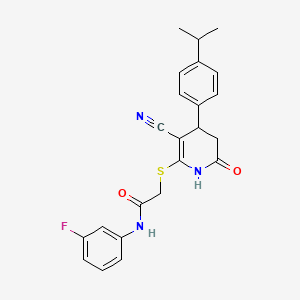

![molecular formula C20H14BrClN4O2 B2486482 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 862810-90-0](/img/structure/B2486482.png)

5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

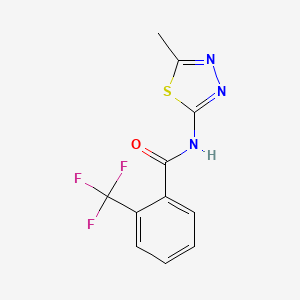

The synthesis of compounds related to "5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide" typically involves multi-step synthetic routes incorporating heterocyclic chemistry principles. For example, compounds like ethyl {2′-aryl-6′-(chloro, methoxy and unsubstituted)imidazo[1,2-a]pyridin-3′-yl}-2- (acylamino, acetoxy and hydroxy)acetates and 3-benzamidomethyl-2-benzoyl-6-(chloro and methoxy)imidazo-[1,2-a]pyridines have been synthesized through complex pathways involving reactions like N-acylation, halogenation, and cyclization (Schmitt et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds within this family, including "5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide," is characterized by the presence of heteroatoms in cyclic arrangements, contributing to complex molecular geometries. Techniques such as X-ray crystallography have been employed to elucidate the structures of similar compounds, revealing intricate details of molecular conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking (Saeed et al., 2020).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, influenced by the electron-rich nature of the heterocycles. The reactivity can be further modulated by substituents on the aromatic systems, impacting the electronic distribution and steric factors. For instance, imidazo[1,2-a]pyridines have been involved in C-N coupling reactions under catalytic conditions, leading to novel heterocyclic systems (Dao et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds with structures related to imidazo[1,2-a]pyrimidines have been synthesized and evaluated for various biological activities. For instance, novel synthesis techniques have been developed for creating N-fused benzimidazole-4,7-diones via sequential copper-catalyzed C–N coupling/cyclization and oxidation, illustrating the potential for generating complex molecules with unique properties (Dao, Ho, Cho, 2018).

Antiviral and Antiprotozoal Agents

Imidazo[1,2-a]pyridines and related compounds have shown promise as antiprotozoal agents, with certain dicationic imidazo[1,2-a]pyridines demonstrating significant activity against protozoal infections (Ismail et al., 2004). Additionally, substituted pyrimidines have been explored for their antiviral activities, particularly against retroviruses, showcasing the therapeutic potential of these compounds in treating viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).

Antineoplastic Activity

Research has also focused on the antineoplastic potential of benzimidazole condensed ring systems, including benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, suggesting their use in developing new cancer treatments (Abdel-Hafez, 2007).

Wirkmechanismus

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with. Imidazo[1,2-a]pyridines have been described as having diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrClN4O2/c1-28-18-6-3-12(17-11-26-8-2-7-23-20(26)25-17)9-16(18)24-19(27)14-10-13(21)4-5-15(14)22/h2-11H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOVQMWRERPTFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2486402.png)

![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)

![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)

![1,6-Dimethyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2486421.png)